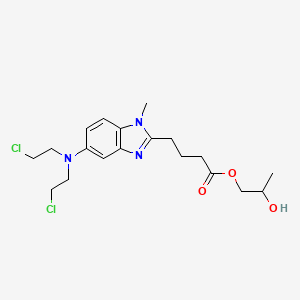

Bendamustine 2-Hydroxyprop-1-yl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H27Cl2N3O3 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

2-hydroxypropyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |

InChI |

InChI=1S/C19H27Cl2N3O3/c1-14(25)13-27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |

InChI Key |

DPJNJXZCGGZVAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)O |

Origin of Product |

United States |

Chemical Synthesis and Formation Pathways of Bendamustine 2 Hydroxyprop 1 Yl Ester

Intentional Synthetic Routes for Ester Derivatization

While Bendamustine (B91647) 2-Hydroxyprop-1-yl ester is more commonly discussed as a degradation product, its intentional synthesis can be achieved through standard esterification methods. One of the most common methods for synthesizing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification. This acid-catalyzed reaction involves the reaction of bendamustine with propylene (B89431) glycol in the presence of a strong acid catalyst.

The general mechanism for the Fischer-Speier esterification proceeds as follows:

Protonation of the carbonyl oxygen: The carboxylic acid group of bendamustine is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: A molecule of propylene glycol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate eliminates a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Given that propylene glycol is a diol, this reaction can theoretically lead to the formation of both a monoester and a diester. The reaction conditions, such as the stoichiometry of the reactants, can be adjusted to favor the formation of the monoester. Using an excess of bendamustine relative to propylene glycol would favor the formation of the monoester.

Identification and Characterization as a Degradation Product

Bendamustine 2-Hydroxyprop-1-yl ester is a known impurity and degradation product of bendamustine, particularly in liquid formulations that contain propylene glycol as a solvent or co-solvent. The presence of this ester is an indicator of drug degradation and is a critical parameter to monitor during the formulation development and stability testing of bendamustine products.

Formation in Pharmaceutical Formulations Containing Propylene Glycol

The use of propylene glycol as a solvent in liquid formulations of bendamustine can lead to the formation of this compound and its isomer, bendamustine 1-hydroxyprop-2-yl ester. These are often referred to as PG-1 and PG-2 in pharmaceutical literature. The formation of these esters is a result of the reaction between the carboxylic acid functional group of bendamustine and the hydroxyl groups of propylene glycol.

Studies have shown that the stability of bendamustine in formulations containing high concentrations of propylene glycol is compromised due to the formation of these ester impurities. For instance, in a 99% propylene glycol solution, the purity of bendamustine degrades significantly over time, even under refrigerated conditions.

Below is a data table summarizing the stability of bendamustine in 99% propylene glycol at different temperatures, highlighting the formation of impurities over time.

| Storage Condition | Time (Days) | Bendamustine Purity (%) | Total Impurities (%) |

|---|---|---|---|

| 5°C | 0 | ~100 | ~0 |

| 5°C | 180 | ~90 | ~10 |

| 5°C | 365 | ~80 | ~20 |

| 25°C | 0 | ~100 | ~0 |

| 25°C | 50 | ~85 | ~15 |

| 25°C | 90 | ~75 | ~25 |

This data is illustrative and based on findings reported in pharmaceutical stability studies.

Hydrolytic Degradation Mechanisms Leading to Ester Formation

The formation of this compound in propylene glycol-containing formulations is a type of solvolysis, specifically an esterification reaction where the solvent itself acts as a reactant. While the primary degradation pathway for bendamustine in aqueous solutions is hydrolysis of the chloroethyl groups to form monohydroxy (HP1) and dihydroxy (HP2) derivatives, in the presence of propylene glycol, esterification of the carboxylic acid group becomes a competing degradation pathway.

The mechanism of this ester formation is analogous to the Fischer-Speier esterification, where the reaction is typically facilitated by the acidic nature of the bendamustine hydrochloride salt itself, which can catalyze the reaction. The presence of two hydroxyl groups on propylene glycol (a primary and a secondary) allows for the formation of two isomeric monoesters:

This compound: Formed through the reaction with the primary hydroxyl group of propylene glycol.

Bendamustine 1-Hydroxyprop-2-yl Ester: Formed through the reaction with the secondary hydroxyl group of propylene glycol.

The relative amounts of these two isomers formed will depend on the relative reactivity of the primary and secondary hydroxyl groups of propylene glycol under the specific formulation conditions. Generally, primary alcohols are more reactive in esterification reactions than secondary alcohols due to less steric hindrance.

The rate of formation of these propylene glycol esters is influenced by several factors, including:

Temperature: Higher temperatures accelerate the rate of esterification.

Concentration of reactants: A higher concentration of propylene glycol can drive the equilibrium towards ester formation.

pH of the formulation: The acidity of the medium can catalyze the reaction.

The control of these ester impurities is a significant challenge in the development of stable, ready-to-use liquid formulations of bendamustine.

Structural Elucidation and Physicochemical Characterization Methodologies

Spectroscopic Techniques for Structure Confirmation

A combination of sophisticated spectroscopic techniques is essential for the unambiguous determination of the molecular structure of Bendamustine (B91647) 2-Hydroxyprop-1-yl Ester. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For Bendamustine 2-Hydroxyprop-1-yl Ester, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. ¹³C NMR spectroscopy would complement this by identifying the number and types of carbon atoms in the molecule. Advanced 2D-NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons, confirming the ester linkage and the structure of the 2-hydroxypropyl group.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.5-7.0 | m | 3H | Aromatic protons |

| 4.9-5.1 | m | 1H | -CH- (of 2-hydroxypropyl) |

| 4.2-4.4 | m | 2H | -CH₂- (ester) |

| 3.7-3.9 | m | 8H | -N(CH₂CH₂Cl)₂ |

| 3.6 | s | 3H | -NCH₃ |

| 2.8-3.0 | t | 2H | -CH₂- (butanoate) |

| 2.2-2.4 | t | 2H | -CH₂- (butanoate) |

| 1.9-2.1 | m | 2H | -CH₂- (butanoate) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 173.5 | C=O (ester) |

| 155.0 | C (imidazole) |

| 142.0-110.0 | Aromatic C |

| 68.0 | -CH- (of 2-hydroxypropyl) |

| 66.0 | -CH₂- (ester) |

| 55.0 | -NCH₂- |

| 40.0 | -CH₂Cl |

| 33.0 | -NCH₃ |

| 31.0 | -CH₂- (butanoate) |

| 25.0 | -CH₂- (butanoate) |

| 22.0 | -CH₂- (butanoate) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and exact mass of this compound. This technique provides a highly accurate mass-to-charge ratio, allowing for the calculation of the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing the loss of specific functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the hydroxyl group (-OH) of the propyl ester, C-N stretching of the benzimidazole (B57391) ring, and C-Cl stretching of the chloroethyl groups.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3200 | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1735-1715 | C=O stretch (ester) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ester) |

Chromatographic Purity Assessment and Identification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from Bendamustine and other related impurities. A validated stability-indicating HPLC method would be developed to quantify the ester and ensure that it is below the required reporting, identification, and qualification thresholds. The method would typically involve a reversed-phase column with a gradient elution using a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte has significant absorbance. The retention time of the this compound peak would be used for its identification, and the peak area would be used for its quantification against a reference standard.

Illustrative HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Preclinical Pharmacological and Biological Investigations of Bendamustine 2 Hydroxyprop 1 Yl Ester

In Vitro Cellular Pharmacology

Bendamustine (B91647) esters have demonstrated significantly greater cytotoxic potency than the parent compound across a wide range of human cancer cell lines, including solid tumors like sarcoma and carcinoma that are often resistant to bendamustine itself. nih.govnih.gov Studies on various ester derivatives show they can be up to 100 times more effective than bendamustine in cytotoxicity assays. nih.govplos.org This increased effectiveness is attributed to the esters' ability to accumulate more readily within tumor cells compared to the parent drug. nih.govnih.gov

For instance, investigations into simple alkyl esters, which are structurally analogous to Bendamustine 2-Hydroxyprop-1-yl Ester, revealed potent cytotoxic effects against various malignant cell lines. The half-maximal inhibitory concentration (IC50) values were found to be substantially lower than those for bendamustine, indicating a more powerful cell-killing capability. researchgate.net

Below is a table summarizing the cytotoxicity of Bendamustine and a representative simple ester (Bendamustine Ethyl Ester) in various sarcoma and carcinoma cell lines after 96 hours of incubation.

Data sourced from Huber et al., 2015. fau.de

The enhanced cytotoxicity of bendamustine esters is paralleled by a greater capacity to induce programmed cell death. nih.gov The primary mechanism of action for bendamustine and its esters involves the induction of apoptosis. nih.govresearchgate.net In vitro studies show that treatment with bendamustine esters leads to a significantly higher fraction of early apoptotic cancer cells compared to the parent compound. nih.govplos.org This apoptotic response is closely linked to the increased expression of the tumor suppressor protein p53. nih.govfau.de

In addition to apoptosis, bendamustine is known to induce cell death through mitotic catastrophe. nih.govpatsnap.com This occurs when the drug's damage to DNA leads to the inhibition of mitotic checkpoints, causing cells to undergo a faulty mitosis and subsequent cell death. aacrjournals.orgnih.gov It is presumed that this compound, by delivering the active bendamustine molecule, engages these same pathways of cell death induction. nih.govnih.gov

This compound is expected to potently inhibit cellular proliferation and reduce cell viability in malignant cells. Studies on analogous esters show a pronounced, concentration-dependent antiproliferative effect. nih.gov The increased cellular accumulation of the ester prodrugs leads to a greater and more sustained intracellular concentration of active bendamustine, thereby enhancing the inhibition of cell growth compared to equimolar concentrations of bendamustine itself. nih.govresearchgate.net Long-term cell culture assays have confirmed that bendamustine esters effectively suppress the proliferation of various tumor cell types over time. plos.org

The fundamental mechanism of cytotoxicity for bendamustine, and by extension its esters, is its function as a bifunctional alkylating agent. nih.govdrugbank.com After entering the cell and being converted to its active form, the compound's nitrogen mustard group forms covalent bonds with DNA. patsnap.comdrugbank.com This process leads to the formation of DNA adducts, resulting in both intra-strand and, more critically, inter-strand cross-links. patsnap.comnih.gov These inter-strand cross-links prevent the separation of the DNA double helix, which is a required step for both DNA replication and transcription, ultimately leading to cell death. patsnap.comdrugbank.com The DNA breaks caused by bendamustine are reported to be more extensive and durable than those induced by other alkylating agents. aacrjournals.org

The extensive DNA damage caused by bendamustine triggers the cell's DNA damage response (DDR) systems. aacrjournals.orgresearchgate.net However, a key feature that distinguishes bendamustine from other alkylators is its effect on DNA repair pathways. aacrjournals.org Unlike other agents that are often counteracted by alkyltransferase-based repair, bendamustine-induced damage appears to be repaired primarily through the base excision repair (BER) pathway. aacrjournals.orgnih.gov Studies suggest that this repair process can be inefficient against the complex damage inflicted by bendamustine, contributing to its high potency. nih.gov Perturbing the BER pathway has been shown to sensitize cells to lower concentrations of bendamustine. plos.orgnih.gov This unique interaction with DNA repair mechanisms may help explain its activity in cancers that are resistant to other alkylating drugs. nih.govmedscape.com

Upon inflicting DNA damage, bendamustine activates cell cycle checkpoints to halt proliferation and allow time for DNA repair. nih.govnih.gov The most commonly observed effect is a cell cycle arrest in the G2/M phase. nih.govnih.gov This G2 arrest is mediated by complex signaling pathways, including the activation of ATM and Chk2 kinases, which ultimately inhibit the Cyclin B/Cdc2 complex required for mitotic entry. nih.govnih.gov

Interestingly, the effect of bendamustine on the cell cycle can be dose-dependent. plos.org While lower concentrations tend to cause a G2 arrest, higher concentrations have been shown to arrest cells in the S phase. nih.govplos.orgaacrjournals.orgresearchgate.net This S-phase arrest can lead to highly aberrant mitosis and cell death if the checkpoint is overridden. plos.orgaacrjournals.org This multifaceted disruption of the cell cycle is a crucial component of the compound's anticancer activity. patsnap.com

Gene Expression Profiling and Protein Pathway Modulation

Preclinical studies on bendamustine esters have shed light on their molecular mechanisms, which are generally more potent than the parent compound, bendamustine. While specific gene expression profiling data for this compound is not extensively available in the public domain, studies on analogous bendamustine esters have demonstrated significant modulation of key protein pathways involved in cell cycle regulation and apoptosis.

Research has shown that bendamustine esters can induce the expression of the tumor suppressor protein p53 more effectively than bendamustine itself. nih.govplos.org For instance, in NCI-H460 large cell lung cancer cells and HT-29 colorectal cancer cells, certain bendamustine esters led to a more pronounced induction of p53 expression compared to the parent drug. nih.gov This upregulation of p53 is a critical event, as it can trigger a cascade of downstream effects leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth. The increased expression of p53 suggests a potent activation of the intrinsic apoptotic pathway. nih.govplos.org

The enhanced cytotoxic effects of bendamustine esters are also associated with a greater induction of apoptosis. nih.govplos.org Flow cytometry analyses have revealed that treatment with bendamustine esters results in a higher fraction of early apoptotic cancer cells compared to bendamustine. nih.govplos.org This indicates that the esterification of bendamustine may lead to a more efficient engagement of the apoptotic machinery within cancer cells.

| Cell Line | Compound | Concentration (µM) | Fold Induction of p53 Expression |

| NCI-H460 | Bendamustine | 100 | Weak Induction |

| NCI-H460 | Bendamustine Ester 2 | 10 | Significant Induction |

| NCI-H460 | Bendamustine Ester 4 | 10 | Significant Induction |

| NCI-H460 | Bendamustine Ester 5 | 10 | Most Pronounced Effect |

| HT-29 | Bendamustine | 100 | Significant Induction |

| HT-29 | Bendamustine Ester 2 | 10 | Higher Expression than Bendamustine |

| HT-29 | Bendamustine Ester 4 | 10 | Higher Expression than Bendamustine |

| HT-29 | Bendamustine Ester 5 | 10 | Higher Expression than Bendamustine |

| This table is generated based on findings for representative bendamustine esters and is intended to be illustrative of the general effects of this class of compounds. |

Investigation of Cross-Resistance Patterns in Chemotherapy-Resistant Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. Bendamustine has shown activity in some cancer cells that are resistant to other conventional alkylating agents, exhibiting only partial cross-resistance with compounds like chlorambucil, cyclophosphamide, and melphalan. medscape.com This suggests a partially distinct mechanism of action. nih.gov

While specific studies on cross-resistance patterns of this compound are limited, the increased potency of bendamustine esters against a broad panel of human cancer cell types, including those resistant to bendamustine, has been observed. nih.gov Esters of bendamustine have demonstrated significantly lower IC50 values (up to 100 times more effective) compared to the parent compound in various cancer cell lines, including hematologic and solid tumors. nih.gov This suggests that the ester derivatives may be able to overcome some of the resistance mechanisms that limit the efficacy of bendamustine. The enhanced cellular accumulation of these esters compared to bendamustine is a potential factor contributing to this observation. nih.govplos.org

| Cell Line | Bendamustine IC50 (µM) | Bendamustine Ester IC50 (µM) |

| Hematological Malignancies | ||

| HEL 92.1.7 | >100 | 1.2 - 25.3 |

| Jurkat | >100 | 1.1 - 10.7 |

| Sarcoma | ||

| A-204 | >100 | 2.4 - 20.1 |

| RD-ES | >100 | 1.6 - 15.8 |

| Carcinoma | ||

| A549 | >100 | 3.1 - 22.4 |

| HT-29 | >100 | 2.8 - 18.9 |

| Malignant Melanoma | ||

| A-375 | >100 | 1.9 - 14.7 |

| G-361 | >100 | 2.2 - 17.5 |

| This table presents a range of IC50 values for various bendamustine esters to illustrate their increased potency compared to bendamustine across different cancer cell lines. |

In Vivo Preclinical Studies in Animal Models

The pharmacokinetic profile of bendamustine has been characterized in various animal models. After intravenous administration, bendamustine is extensively metabolized, primarily through hydrolysis to form less active metabolites, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). drugbank.comnih.gov Cytochrome P450 enzymes, particularly CYP1A2, also play a minor role in its metabolism, forming active metabolites M3 and M4. drugbank.comnih.gov

Given the increased in vitro cytotoxicity of bendamustine esters, it is plausible that this compound would exhibit potent antitumor activity in in vivo xenograft models. The pharmacodynamic response would likely be characterized by a dose-dependent inhibition of tumor growth. The enhanced cellular accumulation and greater induction of apoptosis observed in vitro suggest that this ester could lead to more significant tumor regression compared to equimolar doses of bendamustine. nih.govplos.org

The evaluation of this compound in more clinically relevant orthotopic and metastatic animal models would be a crucial step in its preclinical development. These models provide a more accurate representation of human disease, allowing for the assessment of the drug's impact on tumor growth in the correct microenvironment and its ability to inhibit metastasis. While specific data for this ester is not available, the superior in vitro potency of bendamustine esters suggests a potential for enhanced efficacy in these advanced preclinical models. nih.gov

Structure Activity Relationship Sar Analysis of Bendamustine Esters

Comparative Alkylating Potency of the Ester versus Parent Bendamustine (B91647)

Studies comparing neutral bendamustine esters to the parent compound have demonstrated a marked increase in antiproliferative activity. For instance, in a panel of human cancer cell lines, neutral esters exhibited a 10- to 30-fold increase in potency compared to bendamustine. nih.gov This suggests that while the fundamental mechanism of alkylation remains the same, the ester modification profoundly influences the drug's ability to reach and interact with its intracellular target. The enhanced cytotoxicity is not due to an increase in the intrinsic reactivity of the nitrogen mustard group but rather to improved cellular pharmacokinetics. nih.gov

The following table illustrates the comparative cytotoxicity of bendamustine and a representative neutral ester against various cancer cell lines.

| Cell Line | IC50 Bendamustine (μM) | IC50 Neutral Bendamustine Ester (μM) | Fold Increase in Potency |

| Jurkat (T-cell leukemia) | 15.1 | 1.7 | ~9x |

| HT-29 (Colorectal carcinoma) | >200 | 18.5 | >10x |

| NCI-H460 (Lung carcinoma) | 167.8 | 10.3 | ~16x |

| SK-MEL-3 (Melanoma) | >200 | 12.3 | >16x |

Data synthesized from studies on neutral bendamustine esters. nih.govplos.org

Influence of the 2-Hydroxyprop-1-yl Moiety on Target Interaction

The 2-hydroxyprop-1-yl moiety in Bendamustine 2-Hydroxyprop-1-yl Ester is a neutral, polar group. While it does not directly participate in the alkylation of DNA, its presence influences the molecule's physicochemical properties, which in turn affects its interaction with the cellular environment and ultimately its ability to reach its DNA target. The primary mechanism of action for bendamustine and its esters is the alkylation of DNA, particularly at the N7 position of guanine. ucl.ac.uk

The esterification with the 2-hydroxyprop-1-yl group increases the lipophilicity of the bendamustine molecule compared to the parent carboxylic acid. This alteration is believed to facilitate more efficient passage across the cell membrane, leading to higher intracellular concentrations of the active agent. nih.gov The hydroxyl group within the moiety may also influence solubility and interactions with membrane transport proteins, though the primary driver for the increased potency of neutral esters is considered to be the enhanced cellular uptake. nih.govnih.gov

Relationship Between Esterification and Intracellular Accumulation

A key factor contributing to the superior potency of bendamustine esters is their significantly increased intracellular accumulation compared to the parent drug. nih.gov Bendamustine, with its carboxylic acid group, is negatively charged under physiological pH, which can hinder its passive diffusion across the lipophilic cell membrane. Esterification neutralizes this charge, thereby enhancing membrane permeability and cellular uptake.

High-performance liquid chromatography (HPLC) analyses have quantified the cellular accumulation of bendamustine and its ester derivatives. These studies revealed that the amount of cell-associated neutral esters is substantially higher than that of bendamustine after a short incubation period. nih.gov This pronounced cellular enrichment correlates well with the observed antiproliferative activities, underscoring the critical role of the ester moiety in improving drug delivery to the intracellular compartment. nih.gov The increased intracellular concentration of the esterified compound ensures that a greater amount of the active alkylating agent is available to interact with nuclear DNA.

The table below shows the results of a cellular accumulation study comparing bendamustine to a representative neutral ester.

| Cell Line | Cell-Associated Bendamustine (nmol/10⁶ cells) | Cell-Associated Neutral Ester (nmol/10⁶ cells) |

| HT-29 | 0.07 | 0.28 |

| NCI-H460 | 0.03 | Not specified, but qualitatively similar to HT-29 |

Data from a study investigating representative bendamustine esters. nih.gov

SAR Studies with Other Bendamustine Derivatives

To further elucidate the structure-activity relationships of bendamustine modifications, various other ester derivatives have been synthesized and evaluated. These studies have provided valuable insights into how different functional groups appended to the ester moiety can modulate cytotoxic activity.

A significant finding is that the introduction of basic moieties into the ester side chain can lead to even greater increases in potency than neutral esters. nih.gov Basic esters, which are positively charged under physiological conditions, have been shown to be up to 120-fold more potent than bendamustine. nih.gov This dramatic increase in cytotoxicity is attributed to a combination of enhanced cellular accumulation and potentially the involvement of organic cation transporters (OCTs) in their cellular uptake. nih.govnih.gov

Chemical Stability and Degradation Kinetics

Stability in Various pH Environments and Solvent Systems

Detailed studies focusing exclusively on the pH-dependent stability of isolated Bendamustine (B91647) 2-Hydroxyprop-1-yl ester are not extensively available in the public domain. However, the stability of this ester can be inferred from the behavior of the parent bendamustine molecule and its formulations.

Bendamustine hydrochloride is known to be unstable in aqueous solutions, with the bis-2-chloroethylamino group being susceptible to hydrolysis in weak acid, neutral, or alkaline conditions. synzeal.com The esterification of bendamustine with propylene (B89431) glycol to form Bendamustine 2-Hydroxyprop-1-yl ester occurs in solvent systems containing propylene glycol. Research has shown that solutions of bendamustine in 99% propylene glycol exhibit significant degradation over time, even at refrigerated temperatures. google.com

For instance, the purity of bendamustine in a 99% propylene glycol solution drops to approximately 80% or less after being stored at 5°C for about a year. google.com This degradation is partly attributable to the formation of propylene glycol esters, including the 2-hydroxyprop-1-yl ester. google.com The presence of polyethylene (B3416737) glycol (PEG) in combination with propylene glycol has been explored to mitigate the formation of these esters, suggesting that the solvent system's composition is a critical factor in the stability of both bendamustine and its ester impurities. google.com

Stability of Bendamustine in Propylene Glycol-Containing Solvent

| Solvent System | Temperature | Time | Bendamustine Purity (%) | Total Impurities (including PG ester) (%) |

|---|---|---|---|---|

| 99% Propylene Glycol | 25°C | <100 days | Significant Degradation | - |

| 99% Propylene Glycol | 5°C | ~365 days | ≤80% | - |

| 90% PEG 400 / 10% Propylene Glycol with Thioglycerol | 40°C | 1 month | 99.4% | 0.71% |

| 90% PEG 400 / 10% Propylene Glycol with α-lipoic acid | 40°C | 1 month | 99.4% | 0.79% |

| 90% PEG 400 / 10% Propylene Glycol with Dihydrolipoic acid | 40°C | 1 month | 97.4% | 1.84% |

Data inferred from stability studies of bendamustine in propylene glycol-containing formulations. google.compubcompare.ai

Identification and Quantification of Related Substance Impurities

This compound is itself an impurity of bendamustine. It is one of two isomeric propylene glycol esters that can form, the other being 1-hydroxypropan-2-yl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. google.como2hdiscovery.coalentris.org The identification of these ester impurities is typically performed using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural confirmation. ijpsr.com

The quantification of this compound as an impurity in bendamustine formulations is a critical aspect of quality control. Stability-indicating HPLC methods are developed and validated to separate and quantify degradation products, including the propylene glycol esters, from the parent drug. ijpsr.comsielc.com In stability studies of bendamustine in a solvent mixture of 90% polyethylene glycol 400 and 10% propylene glycol, the propylene glycol ester impurity was quantified as a percentage of the total components. pubcompare.ai

Quantification of Propylene Glycol Ester Impurity in a Bendamustine Formulation

| Formulation | Stress Condition | Time | PG Ester Impurity (%) |

|---|---|---|---|

| 50 mg/ml Bendamustine HCl in 90% PEG 400 / 10% Propylene Glycol with 5 mg/ml Thioglycerol | 40°C | 1 month | 0.20% |

| 50 mg/ml Bendamustine HCl in 90% PEG 400 / 10% Propylene Glycol with 5 mg/ml α-lipoic acid | 40°C | 1 month | 0.26% |

| 50 mg/ml Bendamustine HCl in 90% PEG 400 / 10% Propylene Glycol with 5 mg/ml Dihydrolipoic acid | 40°C | 1 month | 0.12% |

Data from a study on stabilizing bendamustine in PEG-Propylene Glycol solutions. pubcompare.ai

Degradation Mechanisms Under Stress Conditions (e.g., Heat, Light, Oxidation)

The primary degradation mechanism leading to the formation of this compound is the esterification of the carboxylic acid group of bendamustine with propylene glycol, which serves as a solvent or co-solvent in liquid formulations. google.com This reaction is likely accelerated by heat.

Beyond its formation, the this compound molecule contains the same core structure as bendamustine, including the reactive nitrogen mustard group. Therefore, it is susceptible to similar degradation pathways under stress conditions:

Hydrolysis: The bis(2-chloroethyl)amino moiety is prone to hydrolysis, leading to the formation of monohydroxy and dihydroxy derivatives. This is a well-documented degradation pathway for bendamustine and would be expected for its esters as well. google.com

Oxidation: Bendamustine can undergo oxidative degradation. researchgate.net The benzimidazole (B57391) ring and the nitrogen mustard group are potential sites for oxidation. The addition of antioxidants to bendamustine formulations has been shown to improve stability, suggesting that the ester would also be sensitive to oxidative stress. pubcompare.ai

Photodegradation: Bendamustine is known to be sensitive to light. Lyophilized formulations are typically stored in amber-colored vials to protect against photolytic degradation. synzeal.com It is reasonable to assume that the 2-hydroxyprop-1-yl ester derivative would exhibit similar photosensitivity.

Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and establishing degradation pathways. pharmasm.comacdlabs.com

Strategies for Chemical Stabilization of Bendamustine Esters

Strategies for the chemical stabilization of this compound are primarily focused on preventing its formation in bendamustine drug products. This is because the ester is considered an impurity.

Key strategies to prevent the formation of bendamustine esters include:

Avoidance of Reactive Solvents: Since the ester forms in the presence of propylene glycol, a primary strategy is to use alternative, less reactive solvent systems for liquid formulations of bendamustine. google.com

Lyophilization: To circumvent the instability of bendamustine in solution, it is often supplied as a lyophilized powder. synzeal.com This solid-state form prevents the esterification reaction with propylene glycol from occurring during storage.

Control of Storage Conditions: For liquid formulations that contain propylene glycol, strict control of storage temperature (refrigeration) is necessary to slow down the rate of degradation, including the formation of propylene glycol esters. google.com

Once formed, stabilizing the this compound would involve protecting it from the same conditions that degrade the parent drug, such as light, heat, and aqueous environments that could lead to hydrolysis of the nitrogen mustard group.

Advanced Analytical Methodologies for Characterization and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy. For Bendamustine (B91647) 2-Hydroxyprop-1-yl Ester, various HPLC methods, primarily utilizing reverse-phase chromatography, have been developed and validated to ensure the purity and quality of the parent drug, bendamustine.

Reverse-Phase HPLC for Impurity Profiling and Quantification

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the impurity profiling of bendamustine and its related substances, including the 2-Hydroxyprop-1-yl ester. These methods are crucial for separating the main active pharmaceutical ingredient (API) from its impurities, which may arise during synthesis or degradation.

Method Development and Validation: A typical RP-HPLC method for the analysis of bendamustine and its impurities, including esters, involves an Inertsil ODS (Octadecylsilane) column. medwinpublishers.com The mobile phase often consists of a gradient mixture of an aqueous buffer (like trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724). medwinpublishers.com The flow rate is generally maintained around 1.0 to 1.5 mL/min, with detection commonly performed using a UV detector at approximately 230 nm. medwinpublishers.com

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products. This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govoup.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For bendamustine and its impurities, linearity is typically established over a concentration range relevant for the quantification of these compounds. medwinpublishers.com

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. medwinpublishers.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, whereas the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For bendamustine impurities, typical LOQ values are in the range of micrograms per milliliter. nih.gov

Illustrative RP-HPLC Method Parameters for Bendamustine and Related Impurities:

| Parameter | Condition | Reference |

| Column | Inertsil ODS-2 (150 x 4.6 mm, 5 µm) | medwinpublishers.com |

| Mobile Phase A | Trifluoroacetic acid and Water | medwinpublishers.com |

| Mobile Phase B | Acetonitrile | medwinpublishers.com |

| Flow Rate | 1.5 mL/min | medwinpublishers.com |

| Detection | UV at 230 nm | medwinpublishers.com |

| Column Temperature | Ambient | fabad.org.tr |

Chiral HPLC for Isomeric Separation, if applicable

The "2-Hydroxyprop-1-yl" moiety in Bendamustine 2-Hydroxyprop-1-yl Ester contains a chiral center at the second carbon atom of the propyl chain. This means the compound can exist as two enantiomers (R and S isomers). Enantiomers can have different pharmacological and toxicological profiles, making their separation and individual quantification important. americanpharmaceuticalreview.com

Chiral HPLC is the technique of choice for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govresearchgate.net

While specific chiral HPLC methods for this compound are not extensively reported in the literature, the principles of chiral separation would apply. Method development would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The use of cyclodextrin-based chiral selectors, such as 2-hydroxypropyl-β-cyclodextrin, has been successful in separating enantiomers of various pharmaceutical compounds. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of unknown impurities and for trace-level quantification when coupled with a separation technique like HPLC.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for detecting and quantifying impurities at very low levels and for identifying metabolites in complex biological matrices. nih.gov

In the context of this compound, LC-MS/MS can be used to:

Trace Analysis: Detect and quantify the ester impurity at levels that may not be achievable by HPLC with UV detection. This is crucial for ensuring the purity of the drug substance.

Metabolite Identification: Identify this compound as a potential metabolite of bendamustine in in-vivo or in-vitro studies. A sensitive LC-MS/MS assay has been developed for the quantification of bendamustine and its other known metabolites in human plasma and urine, and a similar approach could be applied to its ester derivatives. nih.gov

The development of an LC-MS/MS method involves optimizing the chromatographic conditions for the separation of the analyte and selecting appropriate precursor and product ions for detection in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov

Typical LC-MS/MS Parameters for Bendamustine and its Metabolites:

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Mass Analyzer | Triple Quadrupole | nih.gov |

| Mobile Phase | Ammonium formate (B1220265) with formic acid in water and methanol | nih.gov |

| Column | Synergi Hydro RP or Synergi Polar RP | nih.gov |

Accurate Mass Measurement Techniques

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides accurate mass measurements of ions, typically with an error of less than 5 ppm. This high accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. americanpharmaceuticalreview.com

For an unknown impurity like this compound, accurate mass measurement of its molecular ion would provide its elemental formula. Subsequent fragmentation in the mass spectrometer (MS/MS) and accurate mass measurement of the fragment ions can help in piecing together the structure of the molecule. americanpharmaceuticalreview.com This technique has been successfully used to identify and characterize other impurities of bendamustine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of chemical compounds. Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.

For this compound, after isolation of the impurity, NMR spectroscopy would be used for its definitive structural confirmation. The 1H NMR spectrum would show characteristic signals for the protons of the bendamustine core and the 2-hydroxyprop-1-yl group. The 13C NMR spectrum would provide information on the carbon skeleton. These spectral data, when compared with the data for bendamustine, would confirm the presence and position of the ester group. One- and two-dimensional NMR spectroscopy has been effectively used for the structural confirmation of various bendamustine-related compounds. nih.gov The structural elucidation of degradant impurities of bendamustine has also been accomplished using a combination of Q-TOF/MS and NMR. oup.comnih.gov

Future Research Directions and Unaddressed Academic Questions

Elucidation of Complete Molecular Mechanisms of Action for Ester Derivatives

The cytotoxic effects of the parent compound, bendamustine (B91647), are attributed to its function as a bifunctional alkylating agent, which causes DNA damage through the formation of intra- and inter-strand crosslinks, ultimately leading to apoptosis and mitotic catastrophe. nih.govresearchgate.net Its unique structure, which includes a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid side chain, may also confer antimetabolite properties. medkoo.comnih.gov Preclinical studies have revealed that bendamustine's mechanism is distinct from other alkylating agents, potentially due to the benzimidazole ring influencing a less efficient DNA repair process. ucl.ac.uk

Ester derivatives of bendamustine, including potentially Bendamustine 2-Hydroxyprop-1-yl Ester, have demonstrated significantly greater cytotoxic potency—in some cases up to 100 times more effective—than the parent compound in preclinical models. nih.gov This increased efficacy is correlated with a higher induction of apoptosis and p53 expression. nih.govplos.org A primary contributor to this enhanced activity appears to be a pronounced increase in cellular accumulation compared to the parent drug. nih.gov

However, the complete molecular mechanisms underlying the superior cytotoxicity of these ester derivatives remain an area of active investigation. Key unaddressed questions include:

Beyond Increased Uptake: To what extent does the ester moiety directly influence interactions with intracellular targets? Does the modification alter the pattern of DNA alkylation or the efficiency of DNA cross-linking compared to bendamustine?

Role of the Benzimidazole Ring: How does esterification impact the potential antimetabolite activity of the benzimidazole ring? Does it enhance the disruption of DNA repair pathways that makes bendamustine distinct from other alkylators? ucl.ac.uk

Differential Signaling Pathways: Do the ester derivatives activate unique cell death or cell cycle arrest pathways not triggered by the parent compound? Research has shown that bendamustine can induce p53 expression, but the downstream effects of the more potent p53 induction by ester derivatives need further clarification. nih.govplos.org

Transporter Interactions: While initial hypotheses suggested the involvement of organic cation transporters in the increased uptake of certain charged esters, this was not fully supported by differential expression studies. nih.gov A comprehensive investigation into the specific transporters involved in the cellular influx and efflux of various ester derivatives is needed.

Future research should employ advanced analytical and molecular biology techniques to map the intracellular fate of this compound, quantify the nature and persistence of the DNA lesions it creates, and profile the global transcriptomic and proteomic changes it induces in cancer cells.

Exploration of Novel Drug Delivery Systems for Enhanced Preclinical Efficacy

The inherent chemical instability and short half-life of bendamustine present challenges for its effective delivery to tumor tissues, particularly solid tumors. nih.gov Esterification can be considered a prodrug strategy to improve physicochemical properties, and further enhancement of preclinical efficacy can be sought through advanced drug delivery systems. researchgate.netchapman.edu

Recent research has demonstrated the potential of conjugating bendamustine to nanocarriers, such as polyamidoamine (PAMAM) dendrimers. nih.gov This approach has yielded promising results, including:

Sustained Release: The dendrimer conjugate provided a sustained release of the drug and improved its stability in solution for up to 72 hours. nih.gov

Enhanced Bioavailability: In preclinical models, the conjugate increased the bioavailability by approximately 8.5-fold and the half-life by 5.1-fold compared to the free drug. nih.gov

Improved Tumor Accumulation: Biodistribution studies showed that the PAMAM-bendamustine conjugate accumulated more effectively in tumor tissue. nih.gov

These findings provide a strong rationale for exploring similar novel drug delivery systems for this compound. Future research in this area should focus on:

Nanoparticle Encapsulation: Investigating the encapsulation of the ester within various nanoparticle platforms (e.g., liposomes, polymeric nanoparticles) to protect it from premature degradation, control its release profile, and potentially improve its penetration into solid tumors.

Targeted Delivery: Functionalizing these nanocarriers with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells to achieve targeted delivery, thereby increasing efficacy and reducing off-target toxicity.

Stimuli-Responsive Systems: Designing "intelligent" delivery systems that release the active ester derivative in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes.

The table below summarizes key preclinical pharmacokinetic data for a novel bendamustine delivery system, highlighting the potential for improvement.

| Pharmacokinetic Parameter | Pure Bendamustine | PAMAM-Bendamustine Conjugate | Fold Change |

| Bioavailability (μg mL⁻¹/h) | 22.8 ± 0.158 | 193.8 ± 1.116 | ~8.5x |

| Half-life (t₁/₂) (h) | 0.75 ± 0.005 | 3.85 ± 0.015 | ~5.1x |

Data derived from in vivo studies in a Wistar rat model. nih.gov

Development of New Synthetic Pathways for Analogues with Improved Profiles

The synthesis of bendamustine and its analogues has been approached through various chemical routes, often starting from materials like 2-fluoro-5-nitroaniline (B1294389) or 2,4-dinitroaniline. google.comnewdrugapprovals.orgpatsnap.com Key steps in these syntheses typically involve the formation of the benzimidazole ring, alkylation of the 5-amino group, and subsequent hydrolysis of an ester intermediate to yield the final carboxylic acid. google.comnewdrugapprovals.org

For instance, one patented method involves the reaction of 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester with thionyl chloride to form the active dichloro derivative, followed by hydrolysis. newdrugapprovals.org Another approach describes the alkylation of a 1-methyl-5-amino-benzimidazole intermediate using 2-haloethanols or ethylene (B1197577) oxide. google.com

The development of new synthetic pathways is crucial for creating novel analogues of this compound with improved pharmacological profiles. Future research should aim to:

Streamline Synthesis: Design more efficient, economical, and industrially scalable synthetic routes that minimize hazardous reagents and byproducts. patsnap.com

Generate Analogue Libraries: Adapt existing synthetic methodologies to create a diverse library of bendamustine ester analogues. This could involve varying the alcohol group used in the esterification step to modulate properties like lipophilicity, solubility, and susceptibility to enzymatic cleavage.

Structure-Activity Relationship (SAR) Studies: Systematically synthesize and screen these new analogues to establish clear SARs. This will help identify the optimal chemical features for maximizing potency, improving stability, and enhancing selectivity for cancer cells over normal cells.

Site-Specific Modifications: Explore modifications to other parts of the bendamustine scaffold, such as the benzimidazole ring or the butyric acid linker, in combination with the 2-hydroxyprop-1-yl ester, to create entirely new chemical entities with potentially unique mechanisms of action.

A summary of key starting materials and strategies from existing bendamustine synthesis patents is presented below.

| Patent/Reference | Starting Material | Key Synthetic Step/Strategy |

| DD34727 / WO2011079193 | 1-methyl-5-amino-benzimidazole derivative | Alkylation with ethylene oxide or 2-haloethanols. google.com |

| WO2010042568 | 2,4-dinitroaniline | Reductive amination using a borane-THF complex. newdrugapprovals.org |

| US8987469B2 | 2-fluoro-5-nitroaniline | Multi-step synthesis involving formation of a 5-oxopentanoic acid intermediate. google.com |

| CN104945119A | 2-chloro-5-nitroaniline | Acylation with glutaric anhydride (B1165640) followed by cyclization and esterification. patsnap.com |

Investigation of its Role in Overcoming Drug Resistance in Preclinical Settings

A significant advantage of bendamustine is its activity against cancers that have become resistant to other conventional therapies. nih.govresearchgate.net It has demonstrated efficacy in rituximab-refractory indolent non-Hodgkin's lymphoma and shows a lack of complete cross-resistance with other alkylating agents. nih.govclinicaltrials.gov This distinct profile suggests a mechanism of action that can circumvent common resistance pathways. Acquired resistance to bendamustine itself has been linked to a reduced formation of DNA interstrand crosslinks (ICLs). ucl.ac.uk

Bendamustine esters have been shown to be considerably more potent than the parent compound against a broad range of human cancer cell types, including those known to be resistant to bendamustine. nih.govwsu.edu This raises the critical and yet unanswered question of whether this compound and similar derivatives can play a significant role in overcoming drug resistance.

Future preclinical research should rigorously investigate this potential by:

Screening Against Resistant Cell Lines: Evaluating the cytotoxicity of the ester derivatives in well-characterized cell line models with acquired resistance to bendamustine, other alkylating agents (e.g., cyclophosphamide, melphalan), and other classes of chemotherapeutics.

Mechanisms of Resistance Evasion: Investigating whether the enhanced cellular accumulation of the ester derivatives can overcome resistance mechanisms based on reduced drug influx or increased efflux. nih.gov

Impact on DNA Repair: Determining if the ester derivatives are more effective at inducing the durable and difficult-to-repair DNA damage that distinguishes bendamustine from other alkylators, particularly in cells that have up-regulated DNA repair pathways. ucl.ac.uk

Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, including targeted therapies and immunotherapies, in resistant preclinical models. The goal would be to identify combinations that can re-sensitize resistant tumors to treatment.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Bendamustine 2-Hydroxyprop-1-yl Ester?

- A well-defined research question should specify the compound’s biological activity, synthesis mechanism, or pharmacokinetic properties. For example: “How does the esterification of bendamustine with 2-hydroxyprop-1-yl groups alter its solubility and bioavailability compared to the parent compound?” Avoid broad questions like “What is this compound?” as they lack analytical depth .

- Methodological Tip : Use a funnel approach—start with a general topic (e.g., “chemical modifications of bendamustine”) and narrow it by integrating variables like structural analogs, in vitro assays, or pharmacokinetic parameters .

Q. What experimental protocols are critical for characterizing this compound?

- Essential Steps :

- Synthesis Validation : Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) and structural integrity. Reference patent EP2468784 for esterification methodologies .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via mass spectrometry (MS) .

- Data Table :

| Parameter | Method | Conditions | Acceptable Range |

|---|---|---|---|

| Purity | HPLC | C18 column, 254 nm | ≥98% |

| Structural Confirmation | ¹H/¹³C NMR | DMSO-d6, 400 MHz | Match reference spectra |

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Guidelines :

- Animal Models : Use standardized protocols for dosing (e.g., 100 mg/kg in BALB/c mice) and plasma sampling intervals (0, 1, 3, 6, 12, 24 hours post-administration).

- Analytical Consistency : Validate LC-MS/MS methods with internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Documentation : Include batch numbers, solvent suppliers, and instrument calibration logs in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?

- Approach :

- Dose-Response Variability : Compare IC50 values in leukemia (e.g., Jurkat) vs. solid tumor (e.g., HeLa) models, controlling for metabolic enzyme expression (e.g., CYP3A4) .

- Mechanistic Validation : Use siRNA knockdowns to isolate pathways (e.g., DNA alkylation vs. oxidative stress) contributing to cell death discrepancies .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in culture media) .

Q. How does co-administration with monoclonal antibodies (e.g., rituximab) affect this compound’s pharmacokinetics?

- Key Findings :

- No Interaction : A 2023 study found no statistically significant change in bendamustine clearance (p > 0.05) when combined with rituximab in lymphoma patients .

- Methodological Note : Use population pharmacokinetic modeling to account for inter-patient variability in drug metabolism .

Q. What advanced techniques quantify metabolic byproducts of this compound in vivo?

- Tools :

- Metabolomics : Employ ultra-high-resolution MS coupled with stable isotope tracing to detect hydroxylated or glucuronidated metabolites .

- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound in rodent models to map organ-specific accumulation .

- Data Table :

| Metabolite | Detection Method | Half-life (h) | Major Organs |

|---|---|---|---|

| 2-Hydroxypropyl-Bendamustine | LC-MS/MS | 2.8 ± 0.3 | Liver, Kidney |

| Bendamustine-glucuronide | HRMS-Orbitrap | 4.1 ± 0.5 | Plasma, Intestinal |

Methodological Best Practices

Q. How should researchers address ethical and reproducibility challenges in preclinical studies?

- Ethics : Obtain institutional approval for animal welfare (e.g., 3R principles) and disclose conflicts of interest .

- Reproducibility : Share raw spectra, chromatograms, and statistical code in open-access repositories .

Q. What statistical models are optimal for analyzing dose-dependent toxicity data?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.